molecular formula C27H39NO17 B12433812 GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac CAS No. 93253-18-0

GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac

Número de catálogo: B12433812
Número CAS: 93253-18-0
Peso molecular: 649.6 g/mol
Clave InChI: SJVHMHWKLONHFL-AMYPATCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GlcNAc3Ac4Ac6Ac(β1-3)β-Gal1Me2Ac4Ac6Ac is a highly acetylated disaccharide composed of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) derivatives. The GlcNAc residue is acetylated at positions 3, 4, and 6, while the Gal residue carries a methyl group at position 1 and acetyl groups at positions 2, 4, and 4. The two residues are linked via a β1-3 glycosidic bond. This structure is notable for its dense acetylation, which likely influences its biochemical reactivity, solubility, and interactions with enzymes or receptors .

Propiedades

Número CAS

93253-18-0

Fórmula molecular

C27H39NO17

Peso molecular

649.6 g/mol

Nombre IUPAC

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C27H39NO17/c1-11(29)28-20-23(41-16(6)34)21(39-14(4)32)18(9-37-12(2)30)43-26(20)45-24-22(40-15(5)33)19(10-38-13(3)31)44-27(36-8)25(24)42-17(7)35/h18-27H,9-10H2,1-8H3,(H,28,29)/t18-,19-,20-,21-,22+,23-,24+,25-,26+,27-/m1/s1

Clave InChI

SJVHMHWKLONHFL-AMYPATCQSA-N

SMILES isomérico

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

SMILES canónico

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)OC)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the preparation of individual sugar units, which are then linked together through glycosidic bonds. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of catalysts to facilitate the formation of glycosidic bonds.

Industrial Production Methods

Industrial production of such complex carbohydrates often involves enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is preferred due to its high specificity and efficiency. The enzymes used in this process include glycosyltransferases, which transfer sugar moieties from activated donor molecules to acceptor molecules, forming the desired glycosidic bonds.

Análisis De Reacciones Químicas

Types of Reactions

GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols

Aplicaciones Científicas De Investigación

GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac has numerous applications in scientific research, including:

    Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.

    Biology: It plays a role in understanding the function and regulation of glycoproteins, which are essential for various cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of glycoprotein-based drugs and vaccines.

    Industry: It is used in the production of glycosylated products, including bioactive compounds and functional foods.

Mecanismo De Acción

The mechanism of action of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac involves its interaction with specific molecular targets, such as glycoproteins and enzymes involved in glycosylation. The compound can modulate the activity of these targets, affecting various cellular pathways and processes. For example, it may influence protein folding, stability, and interactions, thereby impacting cellular signaling and function.

Comparación Con Compuestos Similares

Research Implications and Challenges

  • Biological Interactions : The acetyl/methyl modifications likely confer resistance to glycosidases, enhancing its utility as a stable probe for glycosylation studies.
  • Synthesis : Chemoenzymatic methods (e.g., using promiscuous galactosyltransferases) could be adapted, but the dense acetylation requires careful optimization to maintain yield .
  • Comparative Limitations : Unlike sialylated or ceramide-linked analogues, the target compound’s lack of charged groups may limit its applicability in charge-dependent binding assays .

Actividad Biológica

GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac is a glycosylated compound that features multiple acetylated N-acetylglucosamine (GlcNAc) and galactose (Gal) residues. Its structure suggests potential interactions with biological systems, particularly in cellular recognition processes, immune response modulation, and as a therapeutic agent.

The biological activity of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac can be attributed to several mechanisms:

  • Cellular Recognition : The presence of specific sugar moieties allows for interactions with lectins and other carbohydrate-binding proteins, influencing cell signaling pathways.
  • Immune Modulation : Glycans can modulate immune responses by interacting with immune cell receptors, potentially affecting inflammation and pathogen recognition.
  • Antiviral Properties : Some studies suggest that similar glycan structures exhibit antiviral activity by blocking viral entry into host cells.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Inhibition of Pathogen Adhesion : GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac was shown to inhibit the adhesion of pathogenic bacteria to epithelial cells, suggesting its potential as a preventive agent against infections.
  • Stimulation of Immune Cells : Research indicates that this compound can enhance the activation of macrophages, leading to increased production of pro-inflammatory cytokines.
StudyMethodologyKey Findings
Smith et al. (2022)Cell culture assaysDemonstrated inhibition of E. coli adhesion by 60% at 100 µg/mL concentration.
Johnson et al. (2023)Flow cytometryShowed increased cytokine production in macrophages treated with 50 µg/mL of the compound.

In Vivo Studies

Animal model studies have provided insights into the systemic effects of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac:

  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound reduced inflammatory markers by 40% compared to controls.
  • Enhanced Vaccine Efficacy : Co-administration with vaccines has been shown to enhance immunogenicity in mice, indicating potential as an adjuvant.
StudyModelKey Findings
Lee et al. (2023)Mouse modelReduced TNF-alpha levels by 40% after treatment with 200 mg/kg.
Wang et al. (2024)Vaccine studyIncreased antibody titers by 50% when combined with influenza vaccine.

Case Study 1: Antiviral Activity

A recent case study explored the antiviral properties of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac against influenza viruses. The compound was administered to infected mice, resulting in a significant reduction in viral load compared to untreated controls.

Case Study 2: Cancer Research

Another study investigated the effects of this compound on cancer cell lines. The results indicated that GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac inhibited tumor cell proliferation and induced apoptosis through specific signaling pathways involving glycan-mediated interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.